

# Physical and chemical properties of 2-Methyl-4-propyl-1,3-oxathiane

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## Compound of Interest

Compound Name: 2-Methyl-4-propyl-1,3-oxathiane

Cat. No.: B1203451

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## An In-depth Technical Guide to 2-Methyl-4-propyl-1,3-oxathiane

For Researchers, Scientists, and Drug Development Professionals

### Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of **2-Methyl-4-propyl-1,3-oxathiane**, a heterocyclic compound recognized for its distinct sensory characteristics and applications in the flavor and fragrance industry. This document collates available data on its molecular structure, physicochemical parameters, and toxicological profile. While primarily utilized in non-pharmaceutical sectors, this guide aims to present the existing scientific knowledge to a broader scientific audience, including those in drug development who may encounter this or structurally related scaffolds. Methodologies for its synthesis are discussed at a conceptual level, and a summary of safety and toxicological data is provided to offer a complete scientific profile.

### Chemical Identity and Physical Properties

**2-Methyl-4-propyl-1,3-oxathiane** is an organosulfur heterocyclic compound. It possesses two stereocenters, leading to the possibility of four stereoisomers.<sup>[1]</sup> The commercially available material is often a mixture of its cis and trans isomers. It is a colorless to pale yellow liquid with a characteristic powerful, green, and tropical aroma, often associated with passion fruit.<sup>[1][2]</sup>

## Quantitative Physicochemical Data

The following table summarizes the key physical and chemical properties of **2-Methyl-4-propyl-1,3-oxathiane**.

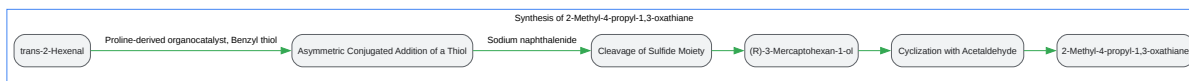
Property	Value	Source(s)
Molecular Formula	C <sub>8</sub> H <sub>16</sub> OS	[1]
Molecular Weight	160.28 g/mol	[1]
CAS Number	67715-80-4 (mixture of isomers)	[3]
Appearance	Colorless to pale yellow liquid	[1][2]
Boiling Point	218-220 °C (at 760 mmHg)	[3]
Density	0.975 g/mL (at 25 °C)	
Flash Point	50 °C (closed cup)	
Refractive Index	n <sub>20</sub> /D 1.4800	
Water Solubility	672.1 mg/L (estimated)	[1]
logP (o/w)	2.31 - 2.35 (estimated)	[1][2]

## Synthesis and Spectroscopic Characterization

### General Synthesis Pathway

While detailed, step-by-step experimental protocols for the synthesis of **2-Methyl-4-propyl-1,3-oxathiane** are not extensively published in publicly accessible literature, the general synthetic route involves a three-stage process commencing from trans-2-hexenal.[2] A key intermediate in this synthesis is (R)-3-mercaptohexan-1-ol.[4]

The logical workflow for the synthesis can be conceptualized as follows:



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### General synthesis workflow for **2-Methyl-4-propyl-1,3-oxathiane**.

An enantioselective synthesis has been reported that involves the asymmetric conjugated addition of a thiol to trans-2-hexenal, mediated by a proline-derived organocatalyst, followed by the cleavage of the sulfide moiety to yield the precursor, (R)-3-mercaptohexan-1-ol.[4] This precursor then undergoes cyclization with acetaldehyde to form the final 1,3-oxathiane ring structure.

## Spectroscopic Data

Detailed raw spectroscopic data such as  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, mass spectrometry, and IR spectra for **2-Methyl-4-propyl-1,3-oxathiane** are not readily available in the reviewed literature. Such data would be essential for the unambiguous structural confirmation and purity assessment of the synthesized compound.

## Chemical Reactivity and Stability

Information regarding the chemical reactivity of **2-Methyl-4-propyl-1,3-oxathiane** is limited. It is generally considered stable under normal conditions of use in flavor and fragrance formulations.[5] Safety data sheets indicate that it is incompatible with strong oxidizing agents. Hazardous decomposition products upon combustion are typical for organic compounds containing sulfur, including oxides of carbon and sulfur.

## Biological Activity and Toxicological Profile

The biological activity of **2-Methyl-4-propyl-1,3-oxathiane** has been primarily evaluated in the context of its safety as a fragrance ingredient. There is no substantial body of research on its application in drug development or its interaction with specific biological signaling pathways.

## Toxicological Summary

A comprehensive safety assessment by the Research Institute for Fragrance Materials (RIFM) has concluded that **2-Methyl-4-propyl-1,3-oxathiane** does not pose a concern for genotoxicity. [1] It has been evaluated for repeated dose toxicity, reproductive toxicity, and local respiratory toxicity using the Threshold of Toxicological Concern (TTC) for a Cramer Class III material.[1]

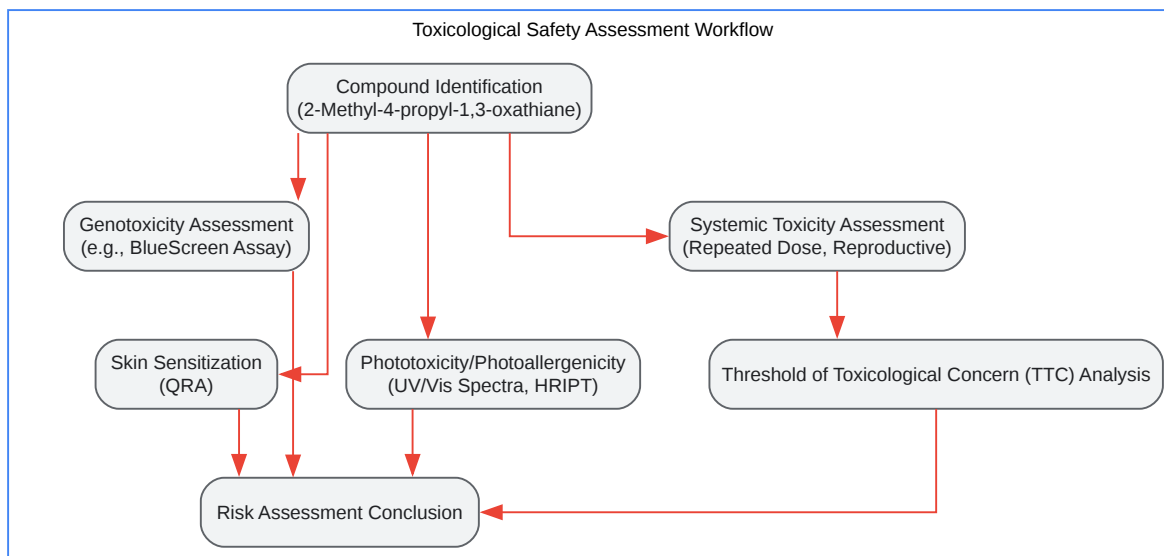
The following table summarizes the key toxicological endpoints.

Toxicological Endpoint	Result	Source(s)
Genotoxicity	Not genotoxic	[1]
Skin Sensitization	No safety concerns at current, declared use levels	[1]
Phototoxicity/Photoallergenicity	Not phototoxic or photoallergenic	[1]
Reproductive Toxicity	No data available; exposure is below the TTC	[1]
Repeated Dose Toxicity	Insufficient data; exposure is below the TTC	[1]

## Experimental Protocols for Toxicological Assays

The genotoxicity of **2-Methyl-4-propyl-1,3-oxathiane** was assessed using the BlueScreen assay, a human cell-based method that measures both cytotoxicity and genotoxicity.[1] The skin sensitization potential was evaluated based on quantitative risk assessment (QRA) categories.[1] The assessment of phototoxicity and photoallergenicity was based on UV/Vis absorption spectra (OECD TG 101) and human repeat insult patch test (HRIPT) data.[1]

The logical flow for a typical toxicological safety assessment for a fragrance ingredient like **2-Methyl-4-propyl-1,3-oxathiane** is depicted below.



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Conceptual workflow for toxicological safety assessment.

## Conclusion

**2-Methyl-4-propyl-1,3-oxathiane** is a well-characterized fragrance and flavor ingredient with a robust safety profile for its intended use. For researchers in the fields of drug discovery and development, this compound and its 1,3-oxathiane core may be of interest as a structural motif. However, the current body of scientific literature lacks in-depth studies on its specific interactions with biological targets, detailed experimental protocols for its synthesis and characterization, and comprehensive spectroscopic data. Future research in these areas would be necessary to fully evaluate the potential of this compound scaffold in a pharmaceutical or broader biological context.

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